5-Chloro-5'-deoxycytidine

Description

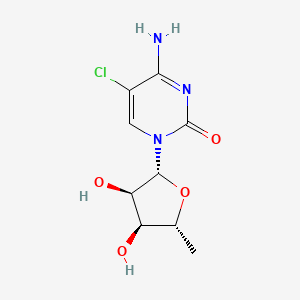

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₉H₁₂ClN₃O₄ |

|---|---|

Molecular Weight |

261.66 |

Synonyms |

5’-Deoxy-5-chlorocytidine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Chloro 5 Deoxycytidine

Established Chemical Synthesis Pathways

The primary route for synthesizing 5-Chloro-5'-deoxycytidine involves the direct chlorination of a precursor nucleoside. This transformation requires reagents that can selectively target the 5'-hydroxyl group, which is the most reactive hydroxyl group in the deoxyribose sugar moiety.

Selective Chlorination Strategies (e.g., Thionyl Chloride, Phosphorus Oxychloride Reactivity)

Thionyl Chloride (SOCl₂): A widely employed method for the synthesis of this compound utilizes thionyl chloride. The reaction between cytidine (B196190) and thionyl chloride, typically conducted in a suitable solvent like refluxing acetonitrile, proceeds through the formation of a 5'-chloro-2',3'-sulphinyl derivative as an intermediate. researchgate.net This intermediate is then hydrolyzed to yield the final product, this compound. researchgate.net The reactivity of thionyl chloride is generally effective for converting primary alcohols to alkyl chlorides. commonorganicchemistry.commasterorganicchemistry.com

Phosphorus Oxychloride (POCl₃): Phosphorus oxychloride is another reagent used for phosphorylation and can also be involved in chlorination reactions under specific conditions. researchgate.netnih.gov While it is more commonly known for synthesizing nucleoside 5'-monophosphates, which are precursors to triphosphates, its application in direct chlorination of the 5'-hydroxyl group is also a potential synthetic route. mdpi.comnih.gov

Precursor Compounds and Reaction Conditions

The synthesis begins with a readily available precursor, typically cytidine or 2'-deoxycytidine (B1670253). The reaction conditions are critical for achieving high yield and selectivity, minimizing side reactions such as chlorination at the 2' or 3' positions or modification of the cytosine base.

The reaction of cytidine with thionyl chloride is often performed in refluxing acetonitrile, which leads to the quantitative formation of an intermediate that is subsequently hydrolyzed to give this compound. researchgate.net Alternative solvents such as dimethylformamide (DMF) can also be used, sometimes with the addition of a base like pyridine (B92270) to neutralize the HCl generated during the reaction. orgsyn.org

| Precursor | Reagent | Solvent | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| Cytidine | Thionyl Chloride (SOCl₂) | Acetonitrile | Reflux | 5'-chloro-2',3'-sulphinyl derivative, then hydrolyzed to this compound | researchgate.net |

| Alcohol (General) | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | Catalytic DMF | Alkyl Chloride | commonorganicchemistry.com |

Chemo-Enzymatic Approaches to this compound Synthesis

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic catalysts with the versatility of chemical reactions. nih.govmdpi.com In the context of nucleoside analogs, enzymes can be used for highly regioselective steps, such as phosphorylation or the installation of functional groups, under mild reaction conditions. nih.gov

While specific chemo-enzymatic routes for the direct synthesis of this compound are not extensively documented, a hypothetical approach could involve a nucleophilic halogenase. Certain halogenases, like SalL, exhibit a strong preference for chlorination and act on S-adenosyl-L-methionine (SAM) as a substrate, mediating a nucleophilic attack by a chloride ion. rsc.org Engineering such an enzyme to accept deoxycytidine as a substrate could provide a direct and highly selective route to the 5'-chloro derivative. Another approach involves flavin-dependent halogenases that generate hypohalous acid as the halogenating agent. nih.govmdpi.com

Preparation of Modified Nucleotides and Triphosphates (e.g., 5'-chloro-2'-deoxycytidine-5'-triphosphate)

The biological activity of nucleoside analogs often requires their conversion to the corresponding 5'-triphosphate form. Several methods exist for this transformation, with the Ludwig-Eckstein method being a prominent "one-pot, three-step" strategy. nih.govnih.gov

This method is reliable for preparing modified nucleoside triphosphates and involves three main steps: nih.govmdpi.com

Phosphitylation: The 5'-hydroxyl group of the nucleoside (in this case, this compound) is reacted with a phosphitylating agent, such as salicyl phosphorochloridite. This reaction is highly selective for the primary 5'-hydroxyl group.

Reaction with Pyrophosphate: The resulting activated phosphite (B83602) intermediate is treated in the same pot with a pyrophosphate salt. This displaces the salicyl group and forms a cyclic triphosphate intermediate.

Oxidation and Hydrolysis: The cyclic intermediate is oxidized (if necessary) and then hydrolyzed by adding water to open the ring, yielding the final 5'-triphosphate product. mdpi.com

The advantage of this protocol is the reduction of undesired by-products, which simplifies purification. nih.gov

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1 | Selective phosphitylation of the 5'-hydroxyl group. | Salicyl phosphorochloridite | nih.govmdpi.com |

| 2 | Formation of a cyclic triphosphate intermediate. | Tributylammonium pyrophosphate | nih.govnih.gov |

| 3 | Hydrolysis of the cyclic intermediate. | Water/Buffer | nih.govmdpi.com |

Synthesis of this compound Analogs for Structure-Activity Studies

To investigate structure-activity relationships, analogs of this compound are synthesized by modifying the 5'-position. A key analog is the 5'-amino derivative, which introduces a basic and highly nucleophilic group in place of the chlorine atom.

5'-Amino Analogues of Deoxyribopyrimidine Nucleosides

The synthesis of 5'-amino-5'-deoxycytidine typically starts from the parent nucleoside, 2'-deoxycytidine, rather than from the 5'-chloro intermediate. A common and robust synthetic pathway involves converting the 5'-hydroxyl group into a better leaving group, followed by displacement with an azide (B81097), and finally reduction to the desired amine. nih.gov

A well-established route proceeds as follows:

Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of deoxycytidine is often activated by converting it into a sulfonate ester, for example, by reaction with tosyl chloride (tosylation).

Azide Displacement: The 5'-O-tosyl group is a good leaving group and can be readily displaced by a nucleophilic azide source, such as sodium azide (NaN₃), in an Sₙ2 reaction to form the 5'-azido-5'-deoxycytidine intermediate. nih.govresearchgate.net

Reduction of the Azide: The terminal azide group is then reduced to a primary amine. The Staudinger reaction, using a reagent like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is a highly efficient and mild method for this transformation, yielding the final 5'-amino-5'-deoxycytidine. nih.gov

This multi-step synthesis provides access to 5'-amino analogs which are valuable for creating further derivatives and for biological studies. nih.govnih.gov

Other Halogenated Deoxycytidine Derivatives (e.g., 2',5-dichloro-2'-deoxycytidine)

The field of halogenated deoxycytidine derivatives extends beyond 5'-chlorination. Modifications at other positions of the sugar moiety or the pyrimidine (B1678525) base lead to a diverse array of compounds with unique chemical and physical properties. For instance, 2'-halogenated nucleosides are another important class. The synthesis of compounds like 2-chloro-2'-deoxyadenosine has been achieved through multi-step processes, including the glycosylation of a dichloropurine base with a protected 1-chlorosugar. openaccesspub.org

While a specific synthetic pathway for 2',5-dichloro-2'-deoxycytidine is not detailed in the available literature, the synthesis of other di-halogenated nucleosides provides insight into potential strategies. These often involve multi-step sequences starting from protected nucleosides or by building the molecule through the coupling of a modified base and a modified sugar. For example, the synthesis of 2-chloro-6-fluoropurine 2′-deoxy-β-D-riboside was developed by treating a 2,6-dichloropurine (B15474) precursor with diethylaminosulfur trifluoride (DAST). openaccesspub.org

The hydrolysis of 2'-chloro-2'-deoxycytidine (B595036) has been studied and leads to the formation of arabinocytidine derivatives. nih.gov This highlights the reactivity of the 2'-position and the potential for intramolecular reactions, such as the formation of O2,2'-cyclonucleosides in the uridine (B1682114) series. nih.gov

Metabolism and Enzymatic Interactions in Experimental Systems

Pathways of Enzymatic Deamination and Inactivation

One of the primary metabolic routes for 5-Chloro-2'-deoxycytidine involves deamination, a process that fundamentally alters its structure and subsequent biological activity.

Cytidine (B196190) deaminase (CDA) is a key enzyme in pyrimidine (B1678525) salvage pathways. nih.gov Its primary function is to catalyze the hydrolytic deamination of cytidine and deoxycytidine, converting them into uridine (B1682114) and deoxyuridine, respectively. nih.gov This enzymatic action is not restricted to endogenous nucleosides; CDA is also known to process various cytidine analogs. nih.gov In this context, 5-Chloro-2'-deoxycytidine serves as a substrate for CDA. The enzyme removes the amino group from the cytosine base of the molecule, thereby converting 5-Chloro-2'-deoxycytidine into 5-Chloro-2'-deoxyuridine (B16210) (CDU). This conversion represents a significant step in the compound's metabolic fate, as it transforms the deoxycytidine analog into a deoxyuridine analog. In some experimental models, the expression of activation-induced cytidine deaminase (AID), a related enzyme, has been observed upon administration of 5-Chloro-2'-deoxycytidine, further highlighting the role of deamination in its metabolism. nih.govnih.gov

Following its formation, 5-Chloro-2'-deoxyuridine (CDU) undergoes further catabolism by the enzyme thymidine (B127349) phosphorylase (TP). nih.govacs.org Thymidine phosphorylase cleaves the N-glycosidic bond that links the 5-chlorouracil (B11105) base to the deoxyribose sugar. This reaction yields the free pyrimidine base, 5-Chlorouracil (5-CU), and 2-deoxyribose-1-phosphate. This process is analogous to the metabolism of other halogenated pyrimidines, such as 5-fluoro-2'-deoxyuridine (B1346552), which is converted by TP to 5-fluorouracil. nih.govnih.gov The activity of thymidine phosphorylase is a critical determinant in the metabolic cascade of 5-substituted 2'-deoxyuridines. acs.org

Phosphorylation by Deoxycytidine Kinase (dCK) and Related Kinases

In a parallel metabolic pathway, 5-Chloro-2'-deoxycytidine can be activated through phosphorylation. This process is initiated by deoxycytidine kinase (dCK), a rate-limiting enzyme in the nucleoside salvage pathway responsible for phosphorylating deoxycytidine and several of its analogs. sigmaaldrich.com

Human deoxycytidine kinase (dCK) exhibits broad substrate specificity, enabling it to phosphorylate not only the natural deoxynucleosides (deoxycytidine, deoxyadenosine, and deoxyguanosine) but also a wide array of nucleoside analogs with modifications on the base or sugar moiety. nih.gov Research has demonstrated that dCK can effectively phosphorylate analogs with substitutions at the 5-position of the pyrimidine ring. nih.gov While direct kinetic data for 5-Chloro-2'-deoxycytidine are not extensively detailed, the enzyme's known flexibility and its ability to phosphorylate structurally similar compounds, such as 5-methyl-deoxycytidine, indicate that 5-Chloro-2'-deoxycytidine is a substrate for dCK. nih.gov This initial phosphorylation step converts the nucleoside into 5-Chloro-2'-deoxycytidine-5'-monophosphate (5-Cl-dCMP), committing it to anabolic pathways.

Table 1: Documented Enzymatic Reactions in the Metabolism of 5-Chloro-2'-deoxycytidine

| Metabolic Step | Substrate | Enzyme | Product |

|---|---|---|---|

| Deamination | 5-Chloro-2'-deoxycytidine | Cytidine Deaminase (CDA) | 5-Chloro-2'-deoxyuridine (CDU) |

| Glycosidic Bond Cleavage | 5-Chloro-2'-deoxyuridine (CDU) | Thymidine Phosphorylase (TP) | 5-Chlorouracil (5-CU) |

| Initial Phosphorylation | 5-Chloro-2'-deoxycytidine | Deoxycytidine Kinase (dCK) | 5-Chloro-2'-deoxycytidine-5'-monophosphate (5-Cl-dCMP) |

| Monophosphate Deamination | 5-Chloro-2'-deoxycytidine-5'-monophosphate (5-Cl-dCMP) | dCMP Deaminase (dCMPD) | 5-Chloro-2'-deoxyuridine-5'-monophosphate (5-Cl-dUMP) |

| Second Phosphorylation | 5-Chloro-2'-deoxycytidine-5'-monophosphate (5-Cl-dCMP) | UMP-CMP Kinase | 5-Chloro-2'-deoxycytidine-5'-diphosphate (5-Cl-dCDP) |

| Third Phosphorylation | 5-Chloro-2'-deoxycytidine-5'-diphosphate (5-Cl-dCDP) | Nucleoside Diphosphate (B83284) Kinase (NDK) | 5-Chloro-2'-deoxycytidine-5'-triphosphate (5-Cl-dCTP) |

Once phosphorylated to 5-Cl-dCMP, the compound can be further metabolized by deoxycytidylate deaminase (dCMPD). This enzyme catalyzes the deamination of dCMP to deoxyuridine-5'-monophosphate (dUMP), a crucial step in providing the substrate for thymidylate synthase and, ultimately, DNA synthesis. thomassci.com Studies on similar analogs, such as 5-aza-2'-deoxycytidine-5'-monophosphate (5-AZA-dCMP), have shown that they can act as substrates for dCMPD. Therefore, it is understood that 5-Cl-dCMP can be deaminated by dCMPD to form 5-Chloro-2'-deoxyuridine-5'-monophosphate (5-Cl-dUMP). This pathway converges with the deamination route at the nucleotide level, producing the same monophosphate derivative that would be formed if CDU were phosphorylated by a thymidine kinase.

Interaction with Other Nucleotide-Metabolizing Enzymes

The metabolic journey of 5-Chloro-2'-deoxycytidine and its derivatives involves several other key enzymes in nucleotide metabolism.

UMP-CMP Kinase: Following its synthesis by dCK, 5-Cl-dCMP can serve as a substrate for UMP-CMP kinase. This enzyme is responsible for the second phosphorylation step, converting the monophosphate form to 5-Chloro-2'-deoxycytidine-5'-diphosphate (5-Cl-dCDP).

Nucleoside Diphosphate Kinase (NDK): The diphosphate form, 5-Cl-dCDP, is subsequently converted to the active triphosphate form, 5-Chloro-2'-deoxycytidine-5'-triphosphate (5-Cl-dCTP), by the action of nucleoside diphosphate kinases. This final phosphorylation makes the analog ready for potential incorporation into DNA.

Thymidylate Synthase: An important interaction occurs downstream of the deamination pathways. The metabolite 5-Chloro-2'-deoxyuridine-5'-monophosphate (5-Cl-dUMP), whether formed from the deamination of 5-Cl-dCMP or the phosphorylation of CDU, has been shown to act as an inhibitor of thymidylate synthase. nih.gov This enzyme is critical for the de novo synthesis of thymidine nucleotides. Inhibition of thymidylate synthase by the chlorinated analog disrupts the normal production of dTMP, a necessary component for DNA replication and repair. nih.gov

Modulation of Enzyme Expression (e.g., Activation-Induced Cytidine Deaminase (AID) Induction)

Recent research has uncovered a connection between 5-Chloro-2'-deoxycytidine (5CldC) and the expression of Activation-Induced Cytidine Deaminase (AID). acs.org AID is a DNA-editing enzyme primarily known for its role in the immune system, where it initiates somatic hypermutation and class-switch recombination to diversify antibodies. frontiersin.org However, its expression has also been linked to inflammation-related cancers. acs.org

A 2024 study demonstrated that administration of 5CldC induced the expression of the gene encoding AID (Aicda) in mouse embryonic fibroblast (MEF) cells, which normally have no inherent expression of this gene. acs.org The induction of AID expression was measured over time using RT-qPCR. This finding is significant because it suggests a potential mechanism by which 5CldC could exert biological effects, including mutagenesis, through the upregulation of a potent DNA-editing enzyme. acs.org The mutational spectrum observed in cells treated with 5CldC showed similarities to the mutational signature associated with AID activity (SBS84), further supporting a potential functional link between the compound and the enzyme's activity in vivo. acs.org

| Compound | Cell Line | Gene | Effect | Reference |

|---|---|---|---|---|

| 5-Chloro-2'-deoxycytidine (5CldC) | Mouse Embryonic Fibroblasts (MEFs) | Aicda (encodes AID) | Induction of mRNA expression | acs.org |

Molecular Mechanisms of Action in Dna and Epigenetic Regulation in Model Systems

Incorporation into Genomic DNA and RNA

The genotoxic effects of 5-Chloro-5'-deoxycytidine (5CldC) are predicated on its ability to be incorporated into the nucleic acid framework of a cell. This process is facilitated by cellular metabolic pathways that recognize the analog as a substrate for DNA and RNA synthesis.

Studies have demonstrated that 5CldC, when supplied in the growth media of both prokaryotic (Escherichia coli) and eukaryotic (mouse embryonic fibroblasts, MEFs) cells, is potently mutagenic. nih.govacs.orgnih.gov This indicates that the deoxynucleoside can effectively enter cells and is subsequently metabolized into a form that can be incorporated into the genome. nih.govacs.org The primary mechanism involves the phosphorylation of 5CldC by cellular kinases, such as deoxycytidine kinase, to its triphosphate derivative, 5-chloro-2'-deoxycytidine-5'-triphosphate (5CldCTP). nih.govnih.gov This activated nucleotide analog can then be utilized by DNA polymerases as a substrate during DNA replication. acs.orgacs.org The incorporation of 5-chlorocytosine (B1228043) (5ClC), the base component of 5CldC, has been observed in the DNA of inflamed tissues, suggesting that similar pathways are relevant in vivo. nih.govnih.govacs.org

In Chinese Hamster Ovary (CHO-K1) cells, electroporation with 5CldCTP led to its incorporation into genomic DNA, resulting in the silencing of the hprt gene, which demonstrates its integration into the mammalian genome and subsequent impact on gene expression. nih.govnih.gov

The incorporation of 5CldC into genomic DNA is directly linked to the cellular nucleotide precursor pool. nih.govacs.org When cells are exposed to 5CldC, it enters the deoxynucleoside salvage pathway, is converted to 5CldCTP, and becomes part of the deoxynucleotide triphosphate (dNTP) pool available for DNA synthesis. acs.orgacs.org DNA polymerases can then erroneously incorporate 5CldCTP from this pool into the genome during replication. nih.govacs.org

This mechanism is distinct from the direct damage of cytosine already present in DNA. It involves the damage of cytosine nucleosides or nucleotides within the precursor pool, which are then used for DNA synthesis. nih.govnih.govacs.org The balance of the nucleotide pool is a critical factor; for instance, modulators that inhibit the de novo synthesis of thymidine (B127349) triphosphate (TTP) can increase the incorporation of related analogs by reducing competition. nih.gov This highlights that the relative concentrations of canonical and modified nucleotides in the cellular pool dictate the frequency of incorporation. nih.gov

Impact on DNA Integrity and Mutagenesis

Once incorporated, 5-chlorocytosine introduces instability into the genome, leading to specific and predictable mutational outcomes. Its structural properties allow it to interfere with the normal Watson-Crick base-pairing, which is the foundation of replication fidelity.

The presence of 5CldC is highly mutagenic, inducing a distinctive pattern of mutations. nih.govacs.org High-resolution sequencing of genomic DNA from MEFs treated with 5CldC revealed a mutational spectrum dominated by CG→TA transitions. nih.govacs.orgnih.gov A lower frequency of TA→CG transitions was also observed. nih.govacs.org The CG→TA transitions occurred predominantly in 5′-GC(Y)-3′ contexts, where Y represents a pyrimidine (B1678525) (C or T). nih.govacs.orgnih.gov This specific mutational signature suggests a consistent mechanistic basis for the errors introduced during the replication of DNA containing 5-chlorocytosine. nih.gov In vivo replication of a viral DNA genome containing a site-specific 5ClC lesion also resulted in C→T mutations. nih.govnih.govacs.org

Table 1: Mutational Spectrum in Mouse Embryonic Fibroblasts (MEFs) Treated with 5CldC

| Mutation Type | Percentage of Total Substitutions |

| CG → TA | Dominant |

| TA → CG | Lower Frequency |

| CG → AT | Slightly higher than other types in controls |

| TA → AT | Not significantly different from controls |

| TA → GC | Not significantly different from controls |

| This table summarizes the characteristic mutational patterns observed in MEFs upon exposure to this compound, as identified through duplex sequencing. The data shows a clear dominance of CG→TA transitions. acs.org |

The primary mutagenic effect of 5-chlorocytosine stems from its ability to act as a mimic of thymine (B56734) during DNA replication. nih.govnih.govacs.org Although it is a cytosine analog, the electronegative chlorine atom at the C5 position alters its base-pairing properties. This modification allows 5-chlorocytosine to form a stable, albeit incorrect, base pair with adenine (B156593). acs.org When a DNA polymerase encounters 5-chlorocytosine on the template strand, it can misinterpret it as thymine and preferentially incorporate an adenine opposite it. nih.gov In subsequent rounds of replication, this adenine will correctly pair with thymine, completing the C→T transition (observed as a CG→TA mutation on the double helix). nih.govnih.gov This concept of "shape mimicry," where the geometry of a base analog dictates replication fidelity more strongly than Watson-Crick hydrogen bonding, has been established as a powerful determinant in the transfer of genetic information. nih.govnih.gov

The bypass of mutagenic lesions like 5-chlorocytosine is handled by specialized DNA polymerases, including those from the Y-family, which are adept at translesion synthesis (TLS). nih.govjohnshopkins.edu While specific structural studies on polymerase bypass of 5CldC are not detailed in the provided context, principles can be drawn from studies of other lesions.

Human polymerase β (Pol β), a key enzyme in base excision repair, often encounters modified bases. nih.gov When bypassing lesions, the fidelity of Pol β can be compromised. For example, when encountering an abasic site, which lacks base information, Pol β has an increased propensity to incorporate a nucleotide opposite it, often leading to mutations. nih.gov The structure of the polymerase's active site, the conformation of the lesion (e.g., syn vs. anti), and interactions with key amino acid residues determine the outcome of the bypass. mdpi.comnih.gov For some lesions, tautomerization (the shift of protons and double bonds within the base) can facilitate mispairing. mdpi.comnih.gov A polymerase like Pol β might accommodate the 5-chlorocytosine lesion in its active site, where the altered shape and electronic properties of the base favor pairing with dATP. The structural flexibility of the polymerase active site allows it to tolerate the distorted geometry of the lesion-base pair, leading to the incorporation of the incorrect nucleotide and solidifying the mutation. nih.gov

Modulation of DNA Methylation Patterns

This compound plays a crucial role in altering DNA methylation landscapes, which are fundamental to the control of gene expression in higher vertebrates. Alterations in these patterns are frequently observed in various pathologies, and understanding the impact of compounds like this compound is vital.

A key aspect of this compound's mechanism is its ability to direct "fraudulent" methylation. The 5-chloro group of 5-chlorocytosine is structurally similar to the methyl group of 5-methylcytosine, the natural epigenetic marker. nih.gov This mimicry allows 5-chlorocytosine to be recognized by the cellular machinery, specifically DNA methyltransferases, as 5-methylcytosine. nih.govacs.org This misrecognition leads to the erroneous methylation of previously unmethylated CpG sites. nih.govnih.gov In essence, the presence of 5-chlorocytosine in the DNA template can misdirect the activity of cytosine DNA methyltransferases, leading to the establishment of aberrant methylation patterns. nih.govacs.org

The alterations in DNA methylation induced by this compound have tangible consequences on gene expression, leading to heritable gene silencing. In the CHO-K1 cell model, the introduction of 5'-chloro-2'-deoxycytidine-5'-triphosphate resulted in the silencing of the hprt gene. nih.govnih.gov This silencing effect was heritably transmitted to subsequent cell generations, indicating a stable epigenetic modification rather than a transient change. nih.gov The observed transcriptional silencing is a direct consequence of the increased methylation at the gene's promoter region. nih.govnih.gov

Table 1: Experimental Effects of Modified Nucleotides on hprt Gene Expression in CHO-K1 Cells

| Nucleotide Triphosphate | Effect on hprt Gene Expression |

|---|---|

| 2'-deoxycytidine-5'-triphosphate (dCTP) | No silencing |

| 5-methyl-2'-deoxycytidine-5'-triphosphate (MedCTP) | Silencing |

| 5'-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) | Silencing |

The epigenetic modifications induced by this compound can be reversed by the application of demethylating agents such as 5-aza-2'-deoxycytidine. nih.govnih.gov This reversal confirms that the gene silencing is due to an epigenetic mechanism, specifically DNA methylation, rather than a mutagenic event. nih.govnih.gov 5-aza-2'-deoxycytidine is a known inhibitor of DNA methylation and its ability to reactivate the silenced hprt gene underscores the role of methylation in the effects observed with this compound. nih.govnih.gov Unlike 5-aza-2'-deoxycytidine, which leads to a general loss of DNA methylation, this compound appears to induce targeted hypermethylation at specific loci without affecting global methylation levels. nih.govnih.govnih.gov

Formation by Endogenous Oxidative Processes

This compound is not only an exogenous agent but can also be formed within the body through endogenous processes, particularly in the context of inflammation.

During inflammation, activated phagocytes, such as neutrophils, secrete the heme enzyme myeloperoxidase. nih.govresearchgate.net This enzyme utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. nih.govjci.org The myeloperoxidase-H₂O₂-Cl⁻ system can lead to the chlorination of the cytosine base in DNA, forming 5-chlorocytosine. nih.govresearchgate.net Studies have demonstrated that exposing 2'-deoxycytidine (B1670253) to this system results in the formation of 5-chloro-2'-deoxycytidine. nih.gov This process suggests a direct mechanistic link between inflammation and the generation of this DNA-damaging product. nih.govnih.gov The formation of 5-chlorocytosine can occur either through the direct modification of cytosine residues already within the DNA or by the chlorination of deoxycytidine triphosphate in the nucleotide pool, which is then incorporated into DNA during replication. nih.govacs.org

Table 2: Components of the Endogenous Formation of 5-Chloro-2'-deoxycytidine

| Component | Role |

|---|---|

| Myeloperoxidase | Enzyme secreted by phagocytes |

| Hydrogen Peroxide (H₂O₂) | Substrate for myeloperoxidase |

| Chloride (Cl⁻) | Substrate for myeloperoxidase |

| Hypochlorous Acid (HOCl) | Reactive chlorinating intermediate |

| 2'-deoxycytidine | Target for chlorination |

Formation in Bacterial RNA and Mammalian DNA due to Inflammation-Mediated Damage

The inflammatory response, a critical component of the host's defense mechanism, can paradoxically lead to the damage of cellular macromolecules through the generation of reactive chemical species. A key product of this inflammation-mediated damage is this compound, a chlorinated nucleoside that forms in both bacterial RNA and mammalian DNA. This formation is primarily driven by the action of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent produced by the myeloperoxidase (MPO) system of phagocytic immune cells, such as neutrophils, during their response to pathogens. nih.govresearchgate.net

When phagocytes are activated at sites of infection and inflammation, they release MPO, which utilizes hydrogen peroxide and chloride ions to generate HOCl. nih.gov This highly reactive molecule can then modify nucleic acids, leading to the formation of 5-chlorocytosine.

Formation in Bacterial RNA

During the innate immune response to bacterial infections, phagocytes engulf bacteria and deploy a potent antimicrobial arsenal, including the MPO system. The HOCl produced can permeate the bacterial cell and react with its internal components. Research has shown that exposure of intact Escherichia coli to the myeloperoxidase system results in the detectable formation of 5-chlorocytosine within the bacterial RNA. researchgate.net This finding suggests a selective targeting of intracellular RNA for chlorination by the reactive intermediates generated by myeloperoxidase. researchgate.net

In vitro studies have demonstrated that the myeloperoxidase-H₂O₂-Cl⁻ system can generate comparable levels of 5-chlorocytosine in both RNA and DNA. researchgate.net The formation of 5-chlorocytosine in bacterial RNA is a significant indicator of the chemical stress imposed by the host's immune system on invading pathogens.

Formation of 5-Chlorocytosine in Bacterial RNA

| Bacterial Component | Condition | Key Finding | Reference |

|---|---|---|---|

| Intracellular RNA of E. coli | Exposure to the myeloperoxidase system | Detectable levels of 5-chlorocytosine formed, suggesting selective targeting of RNA. | researchgate.net |

| Isolated RNA | In vitro treatment with the myeloperoxidase-H₂O₂-Cl⁻ system | Levels of 5-chlorocytosine formation were similar to those observed in DNA under the same conditions. | researchgate.net |

Formation in Mammalian DNA

In the context of chronic inflammation, the persistent production of HOCl by neutrophils can lead to the modification of the host's own DNA. This process is increasingly recognized as a mechanistic link between chronic inflammation and the development of diseases such as cancer. The chlorination of cytosine residues in mammalian DNA by HOCl results in the formation of 5-chlorocytosine.

This modified nucleobase is considered a biomarker of chronic inflammation. nih.gov Studies have quantified the levels of 5-chlorocytosine in the DNA of chronically inflamed tissues, revealing a significant accumulation of this lesion. For instance, in models of chronic gut inflammation and in human patients with inflammatory bowel disease, the levels of genomic 5-chlorocytosine have been measured to be in the range of 1 to 30 lesions per 10⁸ bases. nih.gov Given that the diploid human genome contains approximately 6 x 10⁹ base pairs, this translates to a substantial number of lesions per cell.

Levels of 5-Chlorocytosine in Mammalian DNA in Inflamed Tissues

| Tissue Type | Condition | Measured Level of 5-Chlorocytosine | Reference |

|---|---|---|---|

| Chronically inflamed tissues (general) | Chronic inflammation | ~1–30 lesions per 10⁸ bases | nih.gov |

| Colonic tissue | Mouse model of chronic gut inflammation (Helicobacter hepaticus infection) | Elevated levels of 5-chlorocytosine in both DNA and RNA. | nih.gov |

| Colonic tissue | Human patients with inflammatory bowel disease (Crohn's disease or ulcerative colitis) | Similarly high levels of 5-chlorocytosine as observed in the mouse model. | nih.gov |

The presence of 5-chlorocytosine in mammalian DNA is not merely a marker of damage but has significant functional consequences. It is recognized by the cellular machinery as 5-methylcytosine, a key epigenetic mark. This molecular mimicry can lead to aberrant epigenetic signaling, including heritable gene silencing, providing a potential pathway from inflammation-induced DNA damage to pathological changes in gene expression.

Cellular and Microbiological Activities in Non Human and in Vitro Models

Effects on Cellular Proliferation and Growth in Research Cell Lines

The cytotoxic and growth-inhibiting properties of 5-Chloro-2'-deoxycytidine have been evaluated in both bacterial and mammalian cell lines.

In laboratory settings, 5-Chloro-2'-deoxycytidine has demonstrated notable effects on the viability and genetic integrity of both prokaryotic and eukaryotic cells. When added to growth media, the compound was found to be potently mutagenic in Escherichia coli, indicating a significant cytotoxic interaction.

In studies using mouse embryonic fibroblasts (MEFs), 5-Chloro-2'-deoxycytidine induced a dose-dependent decrease in cell growth and survival. This effect was observed to be most pronounced up to a concentration of 0.3 mM, with the dose-dependent effect diminishing at higher concentrations. These findings confirm that the compound enters both bacterial and mammalian cells and can be erroneously incorporated into the genome, leading to mutagenic and cytotoxic outcomes.

Table 1: Effect of 5-Chloro-2'-deoxycytidine on Mouse Embryonic Fibroblast (MEF) Growth

| Concentration (mM) | Effect on Cell Growth and Survival |

| Up to 0.3 | Dose-dependent decrease |

| Above 0.3 | Diminished dose-dependent effect |

Targeted searches for research detailing the specific growth-inhibitory effects of 5-Chloro-2'-deoxycytidine on the murine leukemia cell line L5178Y did not yield specific results.

Antiviral Activities in Cell Culture Systems (e.g., Herpes Simplex Virus)

Investigations into the potential antiviral activities of 5-Chloro-2'-deoxycytidine, particularly against Herpes Simplex Virus (HSV) in cell culture systems, did not yield specific data in the conducted searches.

Influence on Bacterial Growth and Metabolism

5-Chloro-2'-deoxycytidine exerts a significant influence on bacterial systems, primarily through its mutagenic properties. Studies have shown that the compound is mutagenic to Escherichia coli. The mechanism of action is understood to involve its uptake by the bacterial cell and subsequent metabolic processing. For related nucleoside analogs, entry into cellular metabolic pathways often requires enzymatic action, such as deamination. Disruptions in these nucleoside metabolic pathways can lead to severe consequences for the bacterium, including the phenomenon of "thymineless death" if the production of essential DNA precursors like dTTP is inhibited. This suggests that the influence of 5-Chloro-2'-deoxycytidine on bacterial growth is linked to its ability to interfere with critical nucleic acid synthesis and metabolism.

Radiosensitization Mechanisms in Mammalian Cell Lines (e.g., HEp-2, RIF-1, S-180, CHO cells)

A primary area of investigation for 5-Chloro-2'-deoxycytidine is its role as a radiosensitizer—a compound that makes tumor cells more susceptible to radiation therapy. This effect has been documented in several mammalian cancer cell lines.

Chinese Hamster Ovary (CHO) Cells: In exponentially growing CHO cells, 5-Chloro-2'-deoxycytidine demonstrated significant radiosensitization. At concentrations ranging from 3 to 100 µM with a 64-hour incubation period, sensitizer (B1316253) enhancement ratios (SERs) of 1.2 to 1.8 were observed. nih.gov

RIF-1 Tumor Cells: In a murine model using RIF-1 tumors, infusions of 5-Chloro-2'-deoxycytidine at an equitoxic dose compared to BrdUrd resulted in a sensitizer enhancement ratio of 1.6. nih.gov

Sarcoma-180 (S-180) Cells: While specific radiosensitization data for S-180 cells were not identified, studies have utilized mice bearing Sarcoma-180 tumors to investigate the metabolic fate of radioactively labeled 5-Chloro-2'-deoxycytidine. These studies confirmed the compound's rapid conversion into its metabolites within the tumor tissue, a crucial step for its radiosensitizing activity.

HEp-2 Cells: Specific studies detailing the radiosensitization effects of 5-Chloro-2'-deoxycytidine on the human larynx carcinoma cell line HEp-2 were not identified in the conducted searches.

Table 2: Radiosensitizer Enhancement Ratios (SER) of 5-Chloro-2'-deoxycytidine in Mammalian Cell Lines

| Cell Line | Concentration / Dose | Sensitizer Enhancement Ratio (SER) |

| Chinese Hamster Ovary (CHO) | 3-100 µM | 1.2 - 1.8 nih.gov |

| RIF-1 | 0.8 mmol/kg/day (infusion) | 1.6 nih.gov |

The mechanism behind the radiosensitizing effect of 5-Chloro-2'-deoxycytidine is closely linked to the activity of specific enzymes within the tumor cells. It is hypothesized that the compound is preferentially incorporated into the DNA of tumor cells due to elevated levels of deoxycytidine-5'-phosphate (dCMP) deaminase and deoxycytidine kinase in these tissues. nih.gov

Research indicates that the extent of incorporation of the compound's metabolites into DNA, which is necessary for radiosensitization, correlates with the activity levels of cytidine (B196190) and dCMP deaminases. The metabolic pathway involves conversion via deoxycytidine kinase and subsequent action by dCMP deaminase. This targeted action is promising because many human malignancies exhibit high levels of these enzymes, while normal tissues, even those that are actively replicating, tend to have low activities.

Effects of Pyrimidine (B1678525) Synthesis Inhibitors on Sensitization

The efficacy of 5-Chloro-5'-deoxycytidine (CldC) as a radiosensitizing agent can be significantly enhanced through the strategic co-administration of inhibitors targeting the pyrimidine biosynthesis pathway. This approach aims to exploit the elevated levels of enzymes involved in pyrimidine metabolism often found in malignant tumors, thereby promoting the preferential incorporation of CldC into the DNA of cancer cells and increasing their sensitivity to radiation.

Research conducted on HEp-2 cells, a human epidermoid carcinoma cell line, has demonstrated a marked increase in radiosensitization when CldC is used in conjunction with specific inhibitors of pyrimidine biosynthesis. nih.gov The proposed metabolic pathway involves the conversion of CldC to its active triphosphate form (CldUTP), which is then incorporated into DNA. nih.gov The enzymes in this pathway are often more active in tumor cells compared to normal tissues. nih.gov

To optimize the radiosensitizing effects of CldC, a sequential treatment protocol involving inhibitors of pyrimidine biosynthesis has been investigated. This protocol involves pre-incubating the cancer cells with N-(Phosphonacetyl)-L-aspartate (PALA), followed by the addition of either 5-fluorodeoxyuridine (FdU) or 5-fluorodeoxycytidine (FdC) in combination with tetrahydrouridine (B1681287) (H4U), before the final administration of CldC with H4U. nih.gov Tetrahydrouridine is included as an inhibitor of cytidine deaminase to prevent the rapid catabolism of CldC. nih.govnih.gov

This combination therapy has been shown to yield apparent dose enhancement ratios ranging from 3.0 to 3.8 in X-irradiation studies with HEp-2 cells. nih.gov The viability of the drug-treated, unirradiated cells was observed to be between 10 ± 4% and 15 ± 1%. nih.gov Enzymatic studies suggest that this cytotoxic effect may be selective for tumor cells. nih.gov When CldC is administered with H4U alone at the same concentrations, it results in a 20% substitution of thymidine (B127349) with 5-chlorodeoxyuridine (CldU) in the DNA. nih.gov

The synergistic effect of these pyrimidine synthesis inhibitors is attributed to their ability to disrupt the normal production of pyrimidine nucleotides, thereby enhancing the uptake and incorporation of the analogue CldC into DNA. PALA acts as an inhibitor of aspartate transcarbamoylase, a key enzyme in the de novo pyrimidine synthesis pathway. nih.gov FdU and FdC, upon conversion to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), inhibit thymidylate synthetase, another critical enzyme in the synthesis of pyrimidines. nih.gov By creating a deficit of endogenous pyrimidines, these inhibitors effectively channel the cellular machinery towards utilizing the exogenous CldC.

Further studies in nude mice bearing various advanced human tumors have confirmed the efficacy of CldC when co-administered with biomodulators of its metabolism, including PALA and FdC, in achieving significant tumor control with fractionated radiation. nih.govsigmaaldrich.cn

| Cell Line | Treatment Protocol | Apparent Dose Enhancement Ratio | Cell Viability (Unirradiated) | Reference |

|---|---|---|---|---|

| HEp-2 | PALA (0.1 mg/ml) for 18-20 hr, then FdU (0.1 µM) + H4U (0.1 mM) for 6 hr, followed by CldC (0.1-0.2 mM) + H4U (0.1 mM) for 56-68 hr | 3.0 - 3.8 | 10 ± 4% to 15 ± 1% | nih.gov |

| HEp-2 | PALA (0.1 mg/ml) for 18-20 hr, then FdC (0.02 µM) + H4U (0.1 mM) for 6 hr, followed by CldC (0.1-0.2 mM) + H4U (0.1 mM) for 56-68 hr | 3.0 - 3.8 | 10 ± 4% to 15 ± 1% | nih.gov |

Advanced Analytical Methodologies for 5 Chloro 5 Deoxycytidine Research

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detection and quantification of 5-Chloro-5'-deoxycytidine (also referred to as CDC) in biological fluids and research samples. nih.gov The method's robustness allows for the separation of the parent compound from its metabolites and other endogenous molecules. nih.gov

In preclinical pharmacokinetic studies, a reverse-phase HPLC analysis using a C-18 column is typically employed. nih.gov Gradient elution is often utilized to achieve optimal separation, with mobile phases commonly consisting of a combination of aqueous trifluoroacetic acid and an organic solvent like acetonitrile. nih.gov Detection is reliably achieved using an ultraviolet (UV) detector, with this compound showing significant absorbance at a wavelength of 290 nm. nih.gov This approach enables the determination of the compound's concentration in samples such as plasma and urine, which is essential for pharmacokinetic profiling. nih.gov

| Parameter | Specification |

|---|---|

| Stationary Phase (Column) | C-18 Reverse-Phase |

| Mobile Phase | Gradient elution with aqueous trifluoroacetic acid and acetonitrile |

| Detection Method | Ultraviolet (UV) Absorbance |

| Detection Wavelength (λmax) | 290 nm |

| Sample Pre-processing | Ammonium sulfate (B86663) treatment for biological samples |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and operated in tandem mode (MS/MS), is an indispensable tool for the definitive identification and structural analysis of this compound and its derivatives. nih.govnih.gov The high specificity and sensitivity of LC-MS/MS allow for the detection of trace amounts of the compound and its metabolites in complex biological matrices. nih.gov The technique works by ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). thermofisher.com In tandem MS, specific ions are selected and fragmented to produce a characteristic pattern of product ions, which serves as a structural fingerprint for the molecule. nih.gov

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of nucleosides like this compound. nih.gov ESI is a "soft" ionization method that typically generates protonated molecular ions [M+H]+ with minimal fragmentation, preserving the molecular integrity of the analyte. nih.govscielo.br This is particularly advantageous for accurately determining the molecular weight of the parent compound and its metabolites. The behavior of the analyte during the electrospray process can be influenced by factors such as pH and analyte concentration. nih.gov ESI-MS/MS is used to generate specific fragmentation patterns from the selected protonated molecule, which is crucial for unambiguous structural elucidation. scielo.br

LC-MS/MS has been effectively applied to identify the metabolites of this compound in biological samples, elucidating its metabolic pathway. nih.gov Pharmacokinetic studies in mice have shown that after administration, this compound is rapidly metabolized. nih.gov

The primary metabolic transformations identified using these mass spectrometric techniques are:

Deamination: The parent compound is converted to 5-chloro-2'-deoxyuridine (B16210) (CDU) through the action of the enzyme cytidine (B196190) deaminase. nih.gov

Phosphorolysis: Subsequently, CDU is converted by thymidine (B127349) phosphorylase into the base 5-chlorouracil (B11105) (5-CU). nih.gov

These metabolites (CDU and 5-CU) have been readily identified in plasma and urine samples following the administration of the parent drug, confirming this metabolic sequence. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of this compound. acs.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. wpmucdn.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are used to identify the different types of protons and carbons present in the molecule and their chemical environments. ukm.my

For complex molecules, two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms. ukm.my

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. wpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different parts of the molecular structure. ukm.my

The identity and purity of synthesized this compound are routinely confirmed using these NMR techniques before its use in biological studies. acs.org

Ultraviolet (UV) Spectroscopy for Purity and Identification

Ultraviolet (UV) spectroscopy is a straightforward and valuable technique for the initial identification and purity assessment of this compound. The method is based on the principle that the pyrimidine (B1678525) ring in the molecule absorbs light in the UV range. nih.gov As mentioned in the context of HPLC, this compound exhibits a characteristic maximum absorbance (λmax) at 290 nm. nih.gov This property is exploited for its detection and quantification in HPLC systems. nih.gov The consistency of the λmax and the shape of the absorption spectrum can serve as an indicator of the compound's identity and purity.

High-Resolution Sequencing for Mutational Spectrum Analysis

A significant application of advanced analytical methods in the study of this compound is the use of high-resolution sequencing to characterize its mutagenic consequences. acs.orgnih.gov When cells are exposed to this compound, it can be incorporated into the genome, leading to mutations. acs.org

Duplex Consensus Sequencing (DCS), a high-resolution sequencing method, has been used to qualitatively and quantitatively analyze the specific types of mutations induced by this compound in the genomic DNA of mouse embryonic fibroblasts (MEFs). acs.orgnih.gov The analysis revealed a distinct mutational pattern, providing insight into the compound's genotoxic mechanism. nih.gov This mutational spectrum is characterized by a predominance of specific base substitution patterns. acs.org

| Mutation Type | Frequency | Sequence Context |

|---|---|---|

| CG → TA Transitions | Dominant | Primarily in 5′-GC(Y)-3′ contexts, where Y is a pyrimidine (C or T) |

| TA → CG Transitions | Minority (much lower frequency) | Not specified |

This distinctive mutational signature shows a notable similarity to certain mutational signatures found in human cancers, suggesting a potential link between the chemical processes induced by the compound and those occurring in specific inflammatory-related malignancies. nih.govacs.org

Bisulfite Pyrosequencing for DNA Methylation Pattern Analysis

Bisulfite pyrosequencing is a quantitative, real-time sequencing method used to determine the methylation status of specific cytosine-guanine (CpG) sites within a DNA sequence. This technique is particularly valuable for analyzing the effects of cytidine analogs, such as this compound, on DNA methylation patterns, which are crucial epigenetic modifications involved in gene regulation. Alterations in these patterns are implicated in various diseases, making their precise quantification essential for research. nih.govnih.gov

The core principle of this methodology lies in the chemical treatment of DNA with sodium bisulfite. This process converts unmethylated cytosine residues to uracil (B121893), while methylated cytosines remain unchanged. toptipbio.comunite.it Subsequent Polymerase Chain Reaction (PCR) amplification replaces the uracil residues with thymine (B56734). toptipbio.com Consequently, the original methylation status of a CpG site is transformed into a C/T single nucleotide polymorphism (SNP) that can be accurately quantified. nih.govnih.gov

The pyrosequencing reaction itself is a sequence-by-synthesis method. nih.gov It involves the following key steps:

Template Preparation: A single-stranded, biotin-labeled PCR product generated from the bisulfite-treated DNA serves as the template. springernature.com

Nucleotide Dispensation: Deoxyribonucleotide triphosphates (dNTPs) are added sequentially to the reaction. unite.it

Light Generation: When a complementary nucleotide is incorporated into the growing DNA strand by DNA polymerase, pyrophosphate (PPi) is released. researchgate.net This PPi initiates a cascade of enzymatic reactions, culminating in the production of visible light. ATP sulfurylase converts PPi to ATP, which then fuels the luciferase-mediated conversion of luciferin (B1168401) to oxyluciferin, emitting light. nih.govresearchgate.net

Signal Detection: The emitted light is detected by a camera and represented as a peak in a pyrogram. The height of the peak is directly proportional to the number of nucleotides incorporated. unite.itresearchgate.net

Quantification: The methylation percentage at a specific CpG site is calculated from the ratio of incorporated cytosine to the sum of incorporated cytosine and thymine. toptipbio.com

This method offers a highly reproducible and accurate measurement of methylation levels, capable of detecting even small changes. springernature.comqiagen.com It provides a quantitative portrait of the methylation profile for the DNA region . nih.gov

Application in Studying Cytidine Analog-Induced Methylation Changes

Compounds like this compound are investigated for their potential to alter DNA methylation patterns. nih.gov The rationale is that such analogs can be incorporated into DNA and influence the activity of DNA methyltransferases, the enzymes responsible for maintaining methylation patterns. nih.gov Bisulfite pyrosequencing is an ideal tool to quantify these changes.

For instance, a hypothetical study might treat cancer cells with this compound and then use bisulfite pyrosequencing to analyze the methylation status of the promoter region of a key tumor suppressor gene. The resulting data could reveal whether the compound induces demethylation, potentially reactivating the gene's expression.

The data below illustrates the type of quantitative results obtained from a bisulfite pyrosequencing experiment, showing methylation changes at specific CpG sites within a gene promoter following treatment with a hypothetical epigenetic modulator.

Table 1: Hypothetical Methylation Analysis of Gene Promoter Region

| CpG Site | Control Group (% Methylation) | Treated Group (% Methylation) | Change in Methylation (%) |

|---|---|---|---|

| CpG 1 | 85 | 40 | -45 |

| CpG 2 | 82 | 38 | -44 |

| CpG 3 | 90 | 55 | -35 |

| CpG 4 | 88 | 52 | -36 |

Detailed Research Findings from a Representative Study:

In a study analyzing the effects of a DNA methylation inhibitor on various genes in umbilical cord blood, bisulfite pyrosequencing was compared with a high-throughput sequencing method. The results demonstrated a strong correlation between the two techniques, validating the accuracy of pyrosequencing for quantitative analysis. The table below presents a selection of these findings, showing the methylation percentages at specific CpG sites within neurodevelopment-related genes.

Table 2: Comparative Methylation Analysis in Neurodevelopmental Genes

| Gene | CpG Site ID | Bisulfite Pyrosequencing (% Methylation) | Targeted Methyl Sequencing (% Methylation) |

|---|---|---|---|

| MAGI2 | cg01292939 | 9.7 | 8.8 |

| NRXN3 | cg10793933 | 4.1 | 4.4 |

| GRIK4 | cg18059535 | 2.5 | 2.9 |

| GABBR2 | cg24712921 | 15.4 | 15.2 |

Data adapted from a study comparing DNA methylation quantification methods. The strong correlation across different CpG sites highlights the reliability of bisulfite pyrosequencing for such analyses. micropublication.org

This level of detailed, quantitative data is crucial for understanding the epigenetic mechanisms of action for compounds like this compound and their potential as therapeutic agents.

Applications As a Biochemical Probe and Research Tool

Utility in Studying Nucleic Acid Metabolism Pathways

Nucleic acid probes are essential for the detailed study of genetic material, enabling researchers to detect specific DNA or RNA sequences. nih.gov These probes, which are typically short, single-stranded nucleic acid fragments, can be labeled to allow for visualization and tracking within a biological sample. nih.govyoutube.com The design of these probes often involves chemical modifications to enhance their stability, specificity, or detection.

Analogs like 5-Chloro-5'-deoxycytidine can be incorporated into oligonucleotides, which can then serve as probes. researchgate.net Once introduced into a biological system, these modified nucleosides are processed by the cellular machinery involved in the nucleic acid salvage pathway. By tracing the metabolic fate of these analogs, researchers can elucidate the dynamics of nucleotide synthesis and degradation. The incorporation of stable isotopes into such nucleosides, for example, allows for metabolic flux analysis, providing a detailed view of how these molecules are utilized and transformed within cells. nih.gov This approach is invaluable for understanding both normal metabolic function and dysregulation in disease states.

Employment in Enzyme Kinetic Studies (e.g., Deoxycytidine Kinase, Thymidylate Synthase)

5-substituted deoxycytidine analogs are frequently used to probe the active sites and reaction mechanisms of enzymes central to nucleotide metabolism, such as deoxycytidine kinase (dCK) and thymidylate synthase (TS).

Deoxycytidine Kinase (dCK): This enzyme is responsible for the phosphorylation of deoxycytidine and several nucleoside analogs, a critical step in the nucleoside salvage pathway. nih.govwikipedia.org The kinetics of dCK are often studied using analogs to understand its substrate specificity and to design more effective therapeutic agents. For instance, kinetic studies on dCK variants have been performed with a range of 5-substituted deoxycytidine analogs. nih.gov While specific kinetic data for this compound is not prominently detailed, studies on closely related compounds provide significant insights. For example, the analog 1-(2′-deoxy-2′-fluoro-β-l-arabinofuranosyl)-5-chloro-cytosine (l-FCAC) has been shown to have a Michaelis constant (KM) of 0.6 μM and a specificity constant (kcat/KM) 1.2 times that of the reference compound FAC, indicating it is an efficient substrate for dCK. nih.gov Such studies are crucial for developing probes and drugs that are selectively activated by dCK in target cells. nih.gov

Thymidylate Synthase (TS): TS is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov The inhibition of TS is a major target for anticancer therapies. Kinetic studies of TS often involve inhibitors that are analogs of its natural substrate, deoxyuridine monophosphate (dUMP). While direct kinetic data for this compound with TS is scarce, the broader field relies on various substrate and inhibitor analogs to characterize the enzyme's active site and mechanism of action. nih.govelsevierpure.com

Below is an interactive table summarizing kinetic data for a related 5-chloro-cytosine analog with deoxycytidine kinase.

Development of Radiolabeled Analogs for Metabolic Tracing

Radiolabeling is a powerful technique used to track the metabolic fate of compounds in living organisms. moravek.com By replacing a standard atom with a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), researchers can monitor a molecule's absorption, distribution, metabolism, and excretion. moravek.comnih.gov

This strategy is applicable to nucleoside analogs like this compound to study their role in nucleic acid metabolism. For example, studies with the related compound 5,6-dihydro-5-azacytidine (B1221591) (DHAC) have utilized a tritiated form ([³H]DHAC) to quantify its conversion into triphosphate anabolites and its subsequent incorporation into RNA and DNA in human lymphoid cells. nih.gov This metabolic tracing revealed that the compound was incorporated into the nucleic acids of both wild-type and deoxycytidine kinase-deficient cell lines, providing crucial information about its mechanism of action. nih.gov Similar radiolabeling of this compound would enable precise tracking of its metabolic pathway, offering a quantitative tool to study its behavior in cellular systems. researchgate.net

Use in Epigenetic Research as a DNA Methylation Modulator

One of the most significant applications of this compound is in the field of epigenetics, specifically in the study of DNA methylation. After being converted to its triphosphate form (5'-chloro-2'-deoxycytidine-5'-triphosphate, CldCTP), it can be incorporated into DNA during replication. nih.gov Research has shown that the cellular machinery recognizes the incorporated 5-chlorocytosine (B1228043) as 5-methylcytosine, the canonical epigenetic mark associated with gene silencing. nih.gov

This molecular mimicry has profound biological consequences. Studies using Chinese Hamster Ovary (CHO-K1) cells demonstrated that electroporation with CldCTP led to the silencing of the hprt gene. nih.govnih.gov Subsequent analysis confirmed that this gene silencing was associated with hypermethylation of CpG sites within the gene's promoter region. nih.govnih.gov This effect was reversible with the demethylating agent 5-aza-2'-deoxycytidine, confirming that the silencing was due to an epigenetic modification rather than a mutation. nih.gov These findings establish this compound as a tool to induce and study heritable gene silencing and altered DNA methylation patterns, providing a potential mechanistic link between inflammation-induced DNA damage (which can produce 5-chlorocytosine) and cancer development. nih.govnih.gov

Precursor for Molecular Imaging Probes (e.g., PET Imaging for Deoxycytidine Kinase Activity)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization of biological processes at the molecular level. nih.gov It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). nih.gov The activity of deoxycytidine kinase (dCK) is an important biomarker in oncology, and developing PET probes to measure its activity is an active area of research. nih.gov

Halogenated nucleosides serve as important precursors for the synthesis of these PET probes. nih.gov While this compound itself may not be the direct precursor for the most common dCK probes, its analogs are central to this application. For instance, [¹⁸F]CFA (2-chloro-2'-deoxy-2'-[¹⁸F]fluoro-9-β-d-arabinofuranosyl-adenine) has been identified as a promising PET probe for imaging dCK activity, with favorable specificity and biodistribution in humans. nih.gov The synthesis of such probes involves complex radiochemistry, where a precursor molecule is reacted with [¹⁸F]fluoride to generate the final imaging agent. radiologykey.com The development of these tools allows for the non-invasive assessment of dCK levels in tumors, which can help predict response to nucleoside analog-based chemotherapies. nih.gov

Application in Studying Biological Synthesis Pathways (e.g., Polyketide Biosynthesis via 5'-chloro-5'-deoxyadenosine)

Halogenated nucleosides also play a role in the natural biosynthesis of complex molecules. A notable example is the involvement of 5'-chloro-5'-deoxyadenosine (B559659), an analog of this compound, in the biosynthesis of polyketides. Polyketides are a diverse class of natural products with a wide range of biological activities, including antibiotic and anticancer properties. isotope.comalentris.org

In the marine bacterium Salinispora tropica, the biosynthesis of the potent anticancer agent salinosporamide A requires a unique, chlorinated building block called chloroethylmalonyl-CoA. isotope.com Research has elucidated a multi-step pathway for the synthesis of this extender unit, which begins with S-adenosyl-l-methionine (SAM). A SAM-dependent chlorinase enzyme converts SAM into 5'-chloro-5'-deoxyadenosine (5'-ClDA). isotope.com This chlorinated nucleoside then undergoes a series of seven enzymatic steps to ultimately yield chloroethylmalonyl-CoA, which is then incorporated into the growing polyketide chain by the polyketide synthase (PKS) machinery. isotope.com This discovery highlights a fascinating biological pathway where a chlorinated nucleoside is a key intermediate, providing a halogenated building block that is crucial for the bioactivity of the final natural product. isotope.com

Design of Analogs for Receptor Agonist Studies (e.g., Adenosine (B11128) A1 Receptor Agonists)

The modification of nucleosides is a common strategy in drug design to achieve high affinity and selectivity for specific biological targets. An important example is the development of agonists for the adenosine A₁ receptor, a G protein-coupled receptor involved in various physiological processes. wikipedia.org

While the base is different, the 5'-chloro-5'-deoxyribose moiety found in this compound is a key structural feature in a potent and highly selective adenosine A₁ receptor agonist known as (±)-5'-Chloro-5'-deoxy-ENBA (N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine). radiologykey.comuchicago.edu This compound exhibits a high affinity for the A₁ receptor with a Ki value of 0.51 nM, while showing significantly lower affinity for other adenosine receptor subtypes (A₂, A₂ₐ, and A₃). radiologykey.comuchicago.edu The introduction of the chlorine atom at the 5' position is a critical modification that enhances receptor binding and selectivity. promega.com This makes (±)-5'-Chloro-5'-deoxy-ENBA a valuable research tool for studying the function of the adenosine A₁ receptor and a lead compound for the development of therapeutic agents. moravek.comnih.gov

Structure Activity Relationships and Computational Modeling

Correlating Structural Modifications with Enzymatic Interactions

Furthermore, when the bioavailable deoxynucleoside, 5-chloro-2'-deoxycytidine (5CldC), is introduced into the nucleotide pool, it can be incorporated into DNA by polymerases. Once incorporated, it can lead to distinct mutational patterns, specifically CG → TA transitions. This indicates that the modified base interacts differently with the replication machinery compared to unmodified cytosine, potentially by mimicking thymine (B56734) during DNA synthesis.

The table below summarizes the comparative effects of C5 modifications on properties relevant to enzymatic interactions.

| Modification at C5 | Effect on Amino Group Rotation | Hydrogen Bond Strength (vs. Guanine) | Potential Enzymatic Consequence |

| Hydrogen (Cytosine) | Normal | Standard | Standard recognition by polymerases and repair enzymes. |

| Methyl (5-Methylcytosine) | Normal | Standard | Recognition by DNA methyltransferases and methyl-binding domain proteins. |

| Chloro (5-Chlorocytosine) | Reduced by ~50% nih.gov | Weaker imino hydrogen bond nih.gov | Mimics 5-methylcytosine; can act as a fraudulent epigenetic signal. nih.gov |

Molecular Docking and Binding Affinity Predictions with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of ligands like 5-Chloro-5'-deoxycytidine with target proteins.

Studies on halogenated derivatives of cytidine (B196190) have utilized molecular docking simulations to investigate their interaction with key enzymes, such as DNA methyltransferase (MTN). worldscientific.comresearchgate.net These simulations prepare the minimized energy structures of the ligands and then dock them into the active site of the target protein to analyze the binding mode.

For halogenated cytidines, including the chloro-derivative, docking simulations help in understanding how the substituent at the C5 position influences binding affinity. The size, electronegativity, and steric profile of the halogen atom are critical determinants of the interaction. The results of these simulations can predict whether the modified nucleoside will act as a better or worse inhibitor compared to the parent compound. For instance, in silico studies on a series of halogenated cytidines interacting with the MTN enzyme suggested that increasing the size of the halogen could, in some cases, lead to better binding affinity. worldscientific.comresearchgate.net

The binding affinity is often quantified by a docking score or predicted inhibition constant (Ki), with lower values indicating a stronger interaction. These predictions are crucial for the rational design of more potent enzyme inhibitors.

| Ligand | Target Protein (Example) | Predicted Interaction Type | Predicted Binding Affinity (Illustrative) |

| Cytidine | DNA Methyltransferase (MTN) worldscientific.comresearchgate.net | Hydrogen bonding, van der Waals | Baseline |

| 5-Fluorocytidine | DNA Methyltransferase (MTN) worldscientific.comresearchgate.net | Hydrogen bonding, halogen bonding | Variable |

| 5-Chlorocytidine | DNA Methyltransferase (MTN) worldscientific.comresearchgate.net | Hydrogen bonding, halogen bonding | Variable |

| 5-Bromocytidine | DNA Methyltransferase (MTN) worldscientific.comresearchgate.net | Hydrogen bonding, halogen bonding | Variable |

| 5-Iodocytidine | DNA Methyltransferase (MTN) worldscientific.comresearchgate.net | Hydrogen bonding, halogen bonding | Potentially improved worldscientific.comresearchgate.net |

Conformational Analysis using NMR and Molecular Mechanics Calculations

The three-dimensional structure and dynamic properties of this compound, particularly when incorporated into a DNA duplex, are essential for its biological function. Conformational analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by molecular mechanics calculations, provides detailed insights into its structural effects.

However, more subtle effects are revealed by detailed NMR analysis. The electron-withdrawing property of the 5-chloro substituent reduces the pKa of the N3 position of the cytosine ring. This, in turn, weakens the imino hydrogen bond in the ClC-G base pair, a change that can be observed as an upfield shift in the resonance of the guanine (B1146940) imino proton compared to a standard C-G or even a mC-G pair. nih.gov

Molecular mechanics calculations, a form of computational chemistry, can be used alongside NMR data to generate refined 3D models of the molecule and its complexes, providing energetic calculations for different conformations and confirming the stability of the observed structures.

| Parameter | Cytosine-Guanine Pair | 5-Methylcytosine-Guanine Pair | 5-Chlorocytosine-Guanine Pair |

| Overall Duplex Structure | B-form DNA nih.gov | B-form DNA nih.gov | B-form DNA nih.gov |

| Guanine Imino Proton Chemical Shift | Reference Value nih.gov | Similar to C-G nih.gov | Shifted to higher field (weaker H-bond) nih.gov |

| Amino Group Rotation Rate | Normal nih.gov | Normal nih.gov | Reduced (~50% of normal) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can provide mechanistic insights and predict the activity of new, unsynthesized compounds.

While specific QSAR models exclusively for this compound are not widely published, studies on related classes of compounds, such as halogenated pyrimidine (B1678525) derivatives, demonstrate the utility of this approach. For example, a QSAR study was performed on a series of halogenated pyrimidine derivatives that inhibit human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. nih.gov

In such a study, various molecular descriptors are calculated for each compound. These can include:

Electronic descriptors: (e.g., partial charges, dipole moment) which are relevant given the electronegativity of the chlorine atom.

Steric descriptors: (e.g., molecular volume, surface area) which account for the size of the substituent.

Topological descriptors: which describe the connectivity and shape of the molecule.

A statistical model is then generated, often using methods like multiple linear regression, to create an equation that links these descriptors to the measured biological activity (e.g., IC50). The resulting model can reveal, for instance, that an increase in a particular steric parameter or a specific electronic feature is positively or negatively correlated with inhibitory activity. This provides valuable mechanistic clues about how the compounds interact with their target, guiding the design of more effective analogues. nih.gov

| QSAR Model Component | Description | Example for Halogenated Pyrimidines nih.gov |

| Dependent Variable | The biological activity being modeled. | Inhibitory activity against human DHODH. |

| Independent Variables | Calculated molecular properties (descriptors). | Electronic, steric, and topological descriptors. |

| Statistical Method | Algorithm used to correlate variables. | Multiple Linear Regression, Bee Algorithm for descriptor selection. |

| Model Output | An equation predicting activity from structure. | A mathematical formula linking specific descriptors to DHODH inhibition. |

| Mechanistic Insight | Inferences about the drug-target interaction. | Identification of key structural features (e.g., size, charge distribution) that enhance or diminish activity. |

Future Directions and Conceptual Research Avenues

Exploration of Novel 5-Chloro-5'-deoxycytidine Analogs for Mechanistic Discovery

The development of novel analogs of this compound is a critical step toward dissecting its precise mechanisms of action. By systematically modifying its chemical structure, researchers can create molecular probes to explore structure-activity relationships. For instance, analogs with alterations at the 5'-position or on the pyrimidine (B1678525) ring could help identify the key functional groups responsible for its biological effects, such as its mutagenic properties.

The rationale for creating such analogs is multifaceted:

To Probe Enzymatic Interactions: Investigating how different analogs interact with DNA polymerases and repair enzymes can elucidate the mechanisms behind the compound's incorporation into DNA and its subsequent mutagenic outcomes.

To Modulate Metabolic Stability: Creating analogs that are more or less susceptible to cellular metabolism can help researchers understand its bioavailability and persistence in biological systems.

To Develop Specific Inhibitors or Probes: Analogs could be designed to specifically block or report on certain cellular pathways affected by this compound, serving as valuable tools for mechanistic studies.

The synthesis and evaluation of such analogs, drawing inspiration from strategies used for other nucleoside analogs like 5-fluoro-2'-deoxyuridine (B1346552) monophosphate, would be a key research direction. nih.gov This approach could lead to the discovery of compounds with enhanced or more specific activities, furthering our understanding of the pathways it modulates. nih.gov

Integration with Advanced Single-Cell and Omics Technologies for Systems-Level Understanding

To achieve a comprehensive, systems-level understanding of this compound's impact, its study must be integrated with advanced single-cell and multi-omics technologies. nih.govsemanticscholar.org These high-resolution methods can reveal the compound's effects on individual cells within a heterogeneous population, providing insights that are averaged out in bulk analyses. semanticscholar.org

Key applications of these technologies include:

Single-Cell Transcriptomics (scRNA-seq): This can be used to identify which cell types in a mixed population are most affected by this compound and to characterize the specific gene expression changes it induces in each cell.

Single-Cell Genomics: This can map the specific locations in the genome where the compound is incorporated, revealing potential hotspots for DNA damage and mutation.

Epigenomics: Techniques that measure DNA methylation and histone modifications at the single-cell level can uncover how this compound might alter the epigenetic landscape, potentially affecting gene regulation long-term.

Proteomics and Metabolomics: These approaches can identify downstream changes in protein expression and metabolic pathways, providing a complete picture of the cellular response.

By combining these multi-omics datasets, researchers can construct detailed models of the molecular networks perturbed by this compound, linking its initial chemical interaction with DNA to its ultimate physiological consequences. semanticscholar.org

| Omics Technology | Potential Application for this compound Research | Key Insights Gained |

|---|---|---|

| Single-Cell Transcriptomics | Analyzing gene expression changes in individual immune cells exposed to the compound. | Identification of cell-type-specific responses and regulatory pathways. nih.gov |

| Single-Cell Genomics | Mapping genomic locations of adducts and mutations after exposure. | Understanding mutational signatures and genomic instability hotspots. semanticscholar.org |

| Epigenomics | Assessing changes in DNA methylation patterns at CpG sites. | Revealing potential for altered gene expression and long-term cellular memory of exposure. |

| Proteomics | Quantifying changes in protein expression, such as DNA repair enzymes or inflammatory cytokines. | Understanding the functional execution of the cellular response. |

Investigation into Its Role as a Natural Biomarker of Oxidative Stress and Inflammation in Biological Systems

One of the most promising research avenues is the investigation of this compound's precursor, 5-chlorocytosine (B1228043) (5ClC), as a biomarker of inflammation-associated pathologies. nih.gov During the inflammatory response, activated neutrophils produce hypochlorous acid (HOCl), a potent chlorinating agent. acs.org This reactive species can damage cellular macromolecules, including the nucleotide pool, leading to the formation of chlorinated nucleobases like 5ClC. nih.govacs.org

This process has several key implications:

Marker of Inflammation-Induced DNA Damage: The presence of 5ClC in genomic DNA is a direct indicator of damage caused by neutrophil activity during chronic inflammation. nih.gov It has been identified in the DNA of inflamed tissues. nih.gov

Mutagenic Potential: When cells are exposed to the deoxynucleoside form, 5-chloro-2'-deoxycytidine (5CldC), it is incorporated into the genome and is potently mutagenic. nih.gov Research in mouse embryonic fibroblasts has shown that 5CldC induces a distinctive mutational pattern dominated by CG → TA transitions. nih.govacs.org This specific signature provides a potential link between inflammation-induced DNA damage and the mutations observed in certain cancers. nih.gov

Link to Carcinogenesis: The mutational spectrum induced by 5CldC shows a striking similarity to specific mutational signatures found in human cancers associated with chronic inflammation, such as certain lymphoid tumors. nih.gov This suggests that this compound could be a key mechanistic link between chronic inflammation and the development of cancer. acs.org

Further research is needed to validate its use as a clinical biomarker, which could involve developing sensitive detection methods for its presence in easily accessible biological samples like blood or urine. acs.org

| Research Finding | Experimental Model | Significance |

|---|---|---|

| 5-chloro-2'-deoxycytidine (5CldC) is potently mutagenic. nih.gov | Escherichia coli and mouse embryonic fibroblasts (MEFs). nih.gov | Demonstrates that the compound can enter cells and cause genetic mutations when incorporated from the nucleotide pool. nih.gov |